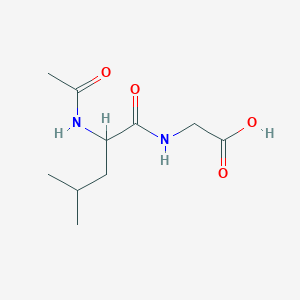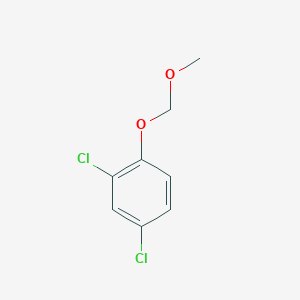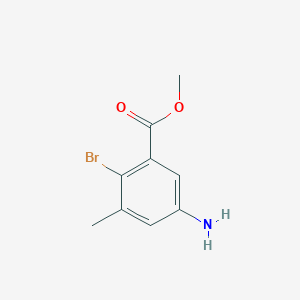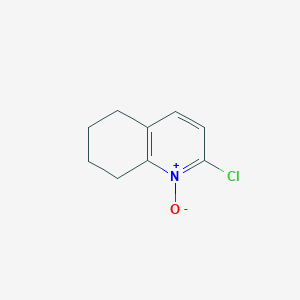
Ac-Leu-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Leu-Gly-OH: is a peptide composed of three amino acid residues: acetylated leucine (Leu), glycine (Gly), and hydroxyl (OH). Its structure consists of the following sequence: N-acetyl-leucyl-glycine. The compound is commonly used in biochemical research, peptide synthesis, and protein engineering.
Métodos De Preparación
a. Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS): The most common method for preparing peptides involves SPPS. In this approach, the peptide chain is assembled step-by-step on a solid support (usually a resin) using protected amino acids. Ac-Leu-Gly-OH can be synthesized by coupling N-acetyl-leucine and glycine sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. this method is less efficient for longer peptides.
b. Reaction Conditions
Coupling Reagents: Common coupling reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Protecting Groups: To prevent unwanted side reactions during peptide synthesis, protecting groups are used for the amino and carboxyl termini.
Deprotection: Removal of protecting groups is typically achieved using acid (e.g., trifluoroacetic acid) or base (e.g., piperidine).
c. Industrial Production Methods
While this compound is not produced industrially on a large scale, its synthesis follows similar principles as other peptides. Researchers and companies may prepare it as needed for specific applications.
Análisis De Reacciones Químicas
Ac-Leu-Gly-OH can undergo various chemical reactions:
Hydrolysis: The peptide bond between leucine and glycine can be hydrolyzed under acidic or basic conditions.
Amidation: Conversion of the carboxyl group (COOH) to an amide (CONH) can occur.
Esterification: Acetylation of the amino terminus forms the N-acetyl group.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and acetylating agents (e.g., acetic anhydride).
Aplicaciones Científicas De Investigación
Ac-Leu-Gly-OH finds applications in:
Peptide Screening: It is discovered through peptide screening methods, which are essential for studying protein interactions, functional analysis, and epitope mapping.
Drug Development: Researchers explore its potential as a lead compound or as part of larger peptides with specific biological activities.
Mecanismo De Acción
The exact mechanism of action for Ac-Leu-Gly-OH remains an area of ongoing research. It may interact with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
While Ac-Leu-Gly-OH is unique due to its specific sequence, it shares similarities with other dipeptides and tripeptides. Some similar compounds include:
Ac-Pro-Leu-Gly-OH: Another peptide with a similar structure, composed of N-acetyl-prolyl-leucyl-glycine .
N-Acetylglycine (NAGly):
Propiedades
IUPAC Name |
2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)



![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)



![2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)


